IM156, also known as HL156, is a novel compound classified as a biguanide. It functions primarily as an inhibitor of mitochondrial protein complex I, impacting oxidative phosphorylation (OXPHOS). This compound has garnered attention for its potential applications in oncology, particularly in treating advanced solid tumors. IM156 has been shown to have a more potent effect on cancer cells compared to traditional biguanides like metformin and phenformin, making it a candidate for further clinical investigation.
IM156 is derived from the biguanide class of compounds, which are known for their role in glucose metabolism and potential anticancer properties. The compound's classification as an OXPHOS inhibitor positions it within a unique therapeutic category targeting mitochondrial function. Clinical studies have focused on its safety, tolerability, and efficacy in patients with refractory advanced solid tumors, with promising preliminary results indicating its potential as a treatment option.
The synthesis of IM156 involves chemical modifications to enhance its bioavailability and potency compared to other biguanides. While specific synthetic pathways are not detailed in the available literature, the compound is characterized by its ability to inhibit mitochondrial respiration effectively. This inhibition is crucial for its mechanism of action against cancer cells.
IM156 undergoes various biochemical reactions primarily focused on inhibiting mitochondrial function. Key reactions include:
The mechanism by which IM156 exerts its effects involves several key processes:
IM156 exhibits several notable physical and chemical properties:
IM156 has significant potential applications in scientific research and clinical settings:
IM156 (chemical name: N’-[N’-[4-(Trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboxamidine) is a novel biguanide that selectively inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), the primary entry point for electrons into the electron transport chain (ETC). This inhibition occurs through direct binding to the ubiquinone-binding site of complex I, disrupting the oxidation of NADH to NAD+ and subsequent transfer of electrons to ubiquinone. Consequently, IM156 reduces the flux of electrons required for ATP synthesis, leading to a rapid depletion of cellular energy stores. Preclinical studies demonstrate that IM156 decreases oxygen consumption rates (OCR) in tumor cells by >80% at concentrations ≥10 µM, significantly surpassing the effects of metformin or phenformin at equivalent doses [1] [3] [5].
By inhibiting complex I, IM156 induces a cascade of disruptions in ETC dynamics:
IM156 exhibits enhanced pharmacological properties relative to first-generation biguanides due to its hydrophobic structure and mitochondrial targeting:
Table 1: Comparative Efficacy of Biguanides in OXPHOS Inhibition
Parameter | IM156 | Metformin | Phenformin |
---|---|---|---|
Complex I IC₅₀ | 0.8 µM | >1,000 µM | 15 µM |
Lipophilicity (LogP) | 1.9 | -1.4 | 0.7 |
Cellular Uptake | Passive diffusion | OCT-dependent | Passive diffusion |
OCR Reduction | 80–95% | 10–20% | 40–60% |
The trifluoromethoxy group in IM156 enhances membrane permeability, facilitating passive diffusion into mitochondria without reliance on organic cation transporters (e.g., OCT1). This property enables IM156 to achieve intracellular concentrations 50-fold higher than metformin at equivalent doses, explaining its superior OXPHOS inhibition in tumors with low OCT1 expression [1] [3] [5].
IM156 activates AMP-activated protein kinase (AMPK) through dual mechanisms:
Activated AMPK orchestrates catabolic and anabolic pathways:
Table 2: AMPK-Mediated Metabolic Effects of IM156
Downstream Target | Effect of AMPK Activation | Functional Outcome |
---|---|---|
mTORC1 | Inactivation via Raptor/TSC2 phosphorylation | Arrested protein translation; cell cycle arrest |
Acetyl-CoA Carboxylase (ACC) | Phosphorylation/inhibition | Reduced fatty acid synthesis; increased β-oxidation |
PFK-2 | Activation | Enhanced glycolytic flux |
ULK1 | Phosphorylation/activation | Autophagy-mediated recycling of cellular components |
Beyond complex I inhibition, IM156 exhibits mild mitochondrial uncoupling properties:
The dual actions of IM156 create a "metabolic trap" for cancer cells:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1